

Antifungal Compound V: A Lanosterol 14 α -demethylase Inhibitor

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Compound of Interest

Compound Name: *Vpstpptpspstpsps*

Cat. No.: *B12370367*

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Compound V has been identified as a potent antifungal agent with broad-spectrum activity.^[1] In silico studies suggest a high binding affinity to lanosterol 14 α -demethylase, an essential enzyme in fungal ergosterol biosynthesis.^[1]

Quantitative Data: Antifungal Activity

The in vitro antifungal efficacy of Compound V was evaluated against a panel of fungal strains, with the half-maximal inhibitory concentration (IC₅₀) determined for each. The results are summarized below, alongside comparative data for standard antifungal drugs.

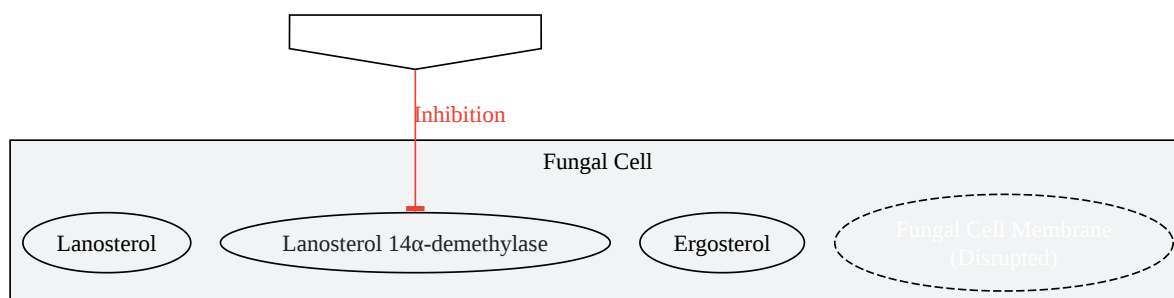
Fungal Strain	Compound V IC ₅₀ (μg/mL)	Miconazole IC ₅₀ (μg/mL)	Fluconazole IC ₅₀ (μg/mL)	Amphotericin B IC ₅₀ (μg/mL)
Candida albicans	7.01	>100	>100	10.2
Candida parapsilosis	7.59	15.6	31.2	12.5
Aspergillus niger	7.25	25.0	>100	11.1
Trichophyton rubrum	31.6	36.4	72.7	44.6
Trichophyton mentagrophytes	41.6	41.6	>100	50.0

Experimental Protocols

In Vitro Antifungal Screening: The antifungal activity of Compound V was assessed using a broth microdilution method. Fungal strains were cultured in appropriate media. The compounds were dissolved in DMSO and then diluted in the culture medium to achieve final concentrations ranging from 0.01 to 100 $\mu\text{g/mL}$. The fungal suspension was added to each well of a microtiter plate containing the serially diluted compound. The plates were incubated, and the IC_{50} values were determined by measuring the inhibition of fungal growth, typically by spectrophotometric analysis of turbidity.[1]

Molecular Docking: In silico molecular docking studies were performed to predict the binding mode and affinity of Compound V to the active site of lanosterol 14 α -demethylase. The crystal structure of the target enzyme was obtained from a protein data bank. The three-dimensional structure of Compound V was generated and optimized. Docking simulations were then run to predict the most favorable binding conformation and to calculate the binding free energy.[1]

Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of antifungal Compound V.

Anticancer Compound V: A Pro-apoptotic Agent

Another distinct Compound V has been characterized as a cytotoxic agent against various human solid tumor cell lines.[2] This compound is a cyclohexa-2,5-diene-1,4-dione derivative

and induces apoptosis in cancer cells.

Quantitative Data: Cytotoxic Activity

The antiproliferative properties of this Compound V were determined using the MTT viability assay across a panel of human cancer cell lines. The IC50 values are presented below.

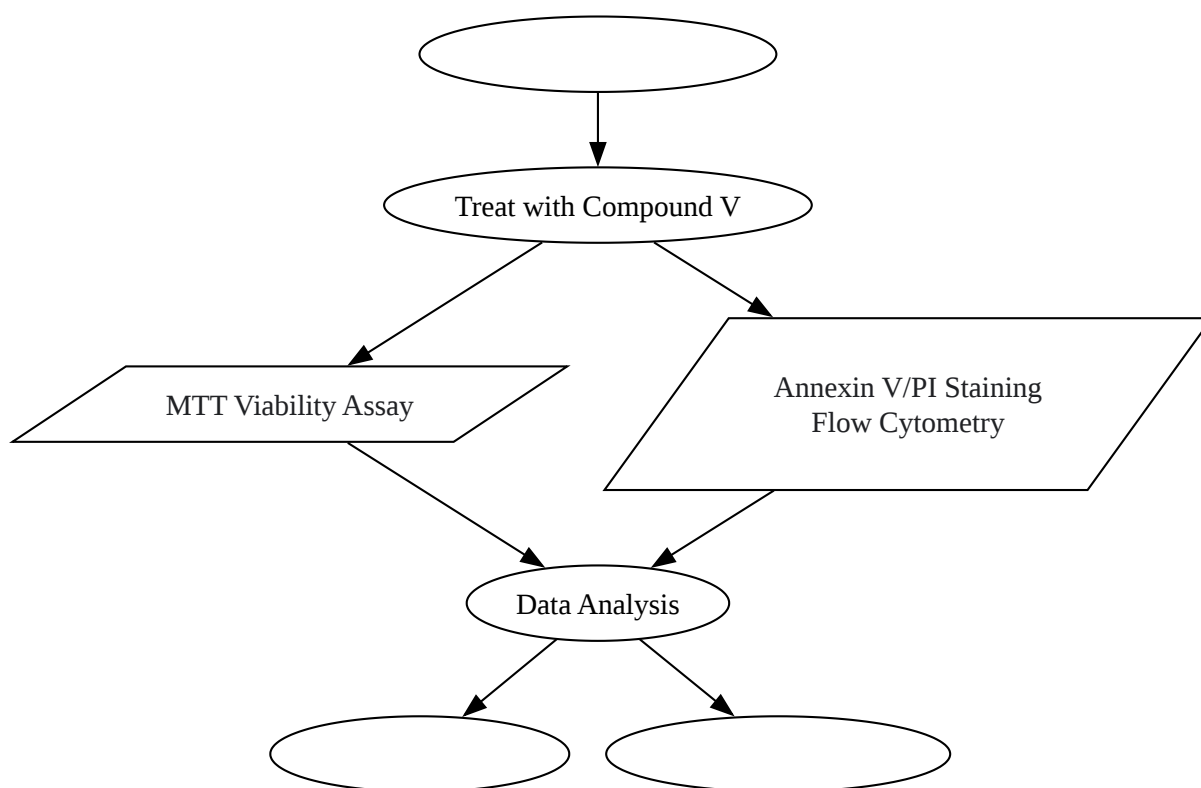
Cell Line	Cancer Type	Compound V IC50 (μM)
M14	Melanoma	7
DU-145	Prostate Cancer	<20
BX-PC3	Pancreatic Cancer	<20
RXF393	Renal Cancer	<20
LN229	Glioblastoma	<20

Experimental Protocols

MTT Viability Assay: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound V for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining): To investigate the mechanism of cell death, apoptosis was assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Cancer cells were treated with Compound V for different time intervals. After treatment, the cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry. Annexin V positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Experimental Workflow



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Caption: Workflow for in vitro anticancer evaluation of Compound V.

Antiviral Compound V-073: A Poliovirus Capsid Inhibitor

Compound V-073 is a small molecule that acts as a capsid inhibitor, demonstrating potent activity against polioviruses. It has been shown to be effective against a wide range of poliovirus isolates, including wild-type, vaccine, and vaccine-derived strains.

Quantitative Data: Antiviral Activity

The antiviral efficacy of V-073 is typically measured by the concentration required to inhibit the viral cytopathic effect by 50% (EC50).

While the specific EC50 values for V-073 against different poliovirus strains are not detailed in the provided search results, the documents indicate that it is a potent inhibitor. The studies focus more on the characterization of resistance.

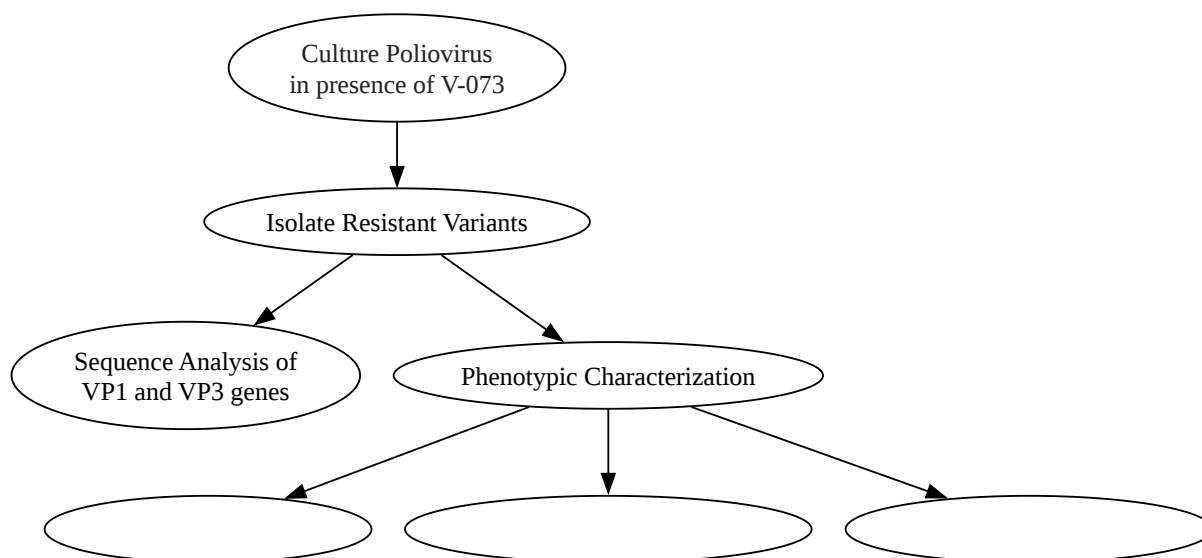
Experimental Protocols

Drug Susceptibility Assay (Cytopathic Effect Inhibition): LLC-MK2 cells were seeded in 96-well plates. A cross-titration of the virus and Compound V-073 was performed. The plates were incubated for 3 days at 37°C. Following incubation, the cells were stained with crystal violet to visualize the cytopathic effect. The absorbance was read at 590 nm to quantify cell viability. The EC50 was then calculated as the concentration of the compound that inhibited the viral cytopathic effect by 50%.

Plaque Assay for Resistant Variants: To determine the distribution of resistant and susceptible viruses, a plaque assay was conducted. LLC-MK2 cells were infected with serial dilutions of the virus. After an adsorption period, the cells were overlaid with a medium containing agarose and with or without a specific concentration of V-073 (e.g., 10x the EC50). The plates were incubated until plaques were visible. The cells were then stained with crystal violet to visualize and count the plaques.

Single-Step Growth Curve: To assess the replication kinetics of viral variants, a single-step growth curve analysis was performed. Cells were infected at a high multiplicity of infection (MOI of 10). After infection, the inoculum was removed, and fresh medium was added. At various time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours), the cells and supernatant were harvested, and the virus titers were determined by plaque assay.

Logical Relationship of Resistance Characterization



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Caption: Logical workflow for characterizing V-073 resistant poliovirus.

This guide will be updated as more information on other distinct "Compound V" entities becomes available and is analyzed.

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References

- 1. Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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